molecular formula C20H16ClNO3 B2780214 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide CAS No. 915893-09-3

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

Cat. No.: B2780214
CAS No.: 915893-09-3
M. Wt: 353.8
InChI Key: XTXIZBVGCRVVTM-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-[2-(4-methylphenyl)-2-oxoethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.

    Introduction of N-[2-(4-methylphenyl)-2-oxoethyl] Group: This step involves the reaction of the substituted furan with an appropriate amine and acylating agent to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-5-(((4-methylphenyl)sulfonyl)methyl)furan: This compound shares a similar furan ring structure with a 2-chlorophenyl group but differs in the presence of a sulfonylmethyl group instead of the carboxamide group.

    5-(2-chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: This compound has a similar 2-chlorophenyl group but features a triazole ring and a thiol group.

Uniqueness

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13-6-8-14(9-7-13)17(23)12-22-20(24)19-11-10-18(25-19)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIZBVGCRVVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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